![molecular formula C11H11ClN2OS B13858468 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine is an organic compound characterized by the presence of a chlorothiophene moiety linked to a benzene ring via a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 4-methoxybenzene-1,2-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like hydrochloric acid. The mixture is irradiated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反応の分析
Types of Reactions
4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives .
科学的研究の応用
4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1-carbothioamide
- 4-[(5-Chlorothiophen-2-yl)methoxy]-3-methoxybenzene-1-carbothioamide
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives
Uniqueness
4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine is unique due to its specific structural features, such as the presence of both a chlorothiophene and a methoxybenzene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, as well as unique biological activities .
特性
分子式 |
C11H11ClN2OS |
|---|---|
分子量 |
254.74 g/mol |
IUPAC名 |
4-[(5-chlorothiophen-2-yl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C11H11ClN2OS/c12-11-4-2-8(16-11)6-15-7-1-3-9(13)10(14)5-7/h1-5H,6,13-14H2 |
InChIキー |
MWQPYCKPIJUDIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCC2=CC=C(S2)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


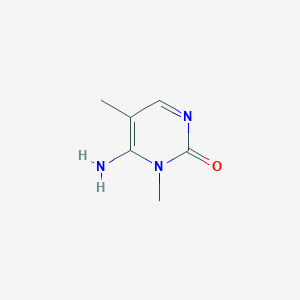
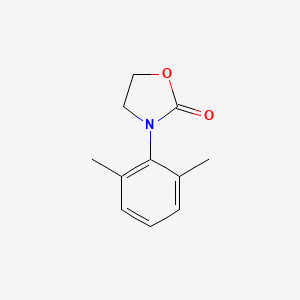
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
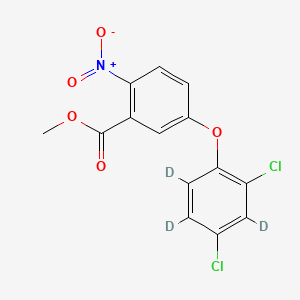
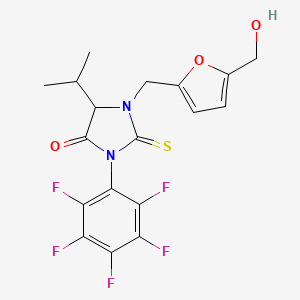
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
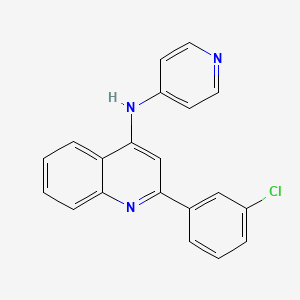
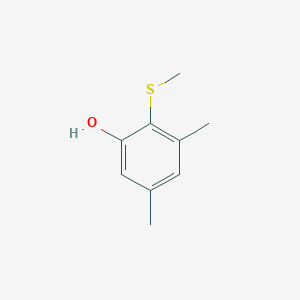

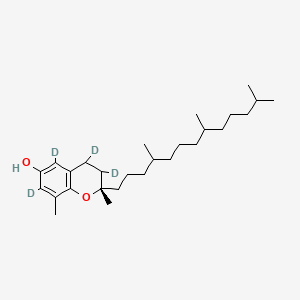
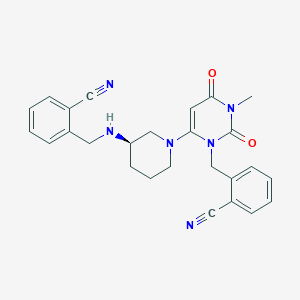
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
